Cas no 91599-75-6 (Benidipine 5-(1-Benzylpiperidin-3-yl))

Benidipine 5-(1-Benzylpiperidin-3-yl) is a dihydropyridine calcium channel blocker with a unique structural configuration, incorporating a benzylpiperidinyl moiety. This modification enhances its lipophilicity and tissue selectivity, particularly for vascular smooth muscle. The compound exhibits potent and long-lasting antihypertensive effects due to its high affinity for L-type calcium channels, resulting in sustained vasodilation. Its extended duration of action allows for once-daily dosing, improving patient compliance. Additionally, Benidipine demonstrates antioxidant properties, potentially offering protective effects against vascular oxidative stress. The 5-(1-Benzylpiperidin-3-yl) derivative further contributes to improved pharmacokinetics, including better membrane penetration and prolonged receptor binding, making it a valuable candidate for cardiovascular therapeutics.
Benidipine 5-(1-Benzylpiperidin-3-yl) structure
91599-75-6 structure
Product Name:Benidipine 5-(1-Benzylpiperidin-3-yl)
CAS No:91599-75-6
MF:C28H31N3O6
MW:505.562247514725
CID:799946
Update Time:2025-06-15

Benidipine 5-(1-Benzylpiperidin-3-yl) Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl5-[1-(phenylmethyl)-3-piperidinyl] ester
    • benidipine
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[1-(phenylmethyl)-3-piperidinyl] ester
    • BISBENZYL PIPERIDYL ESTER
    • Benidipine 5-(1-Benzylpiperidin-3-yl)
    • Inchi: 1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3
    • InChI Key: QZVNQOLPLYWLHQ-UHFFFAOYSA-N
    • SMILES: C1(C)NC(C)=C(C(OC2CCCN(CC3=CC=CC=C3)C2)=O)C(C2=CC=CC([N+]([O-])=O)=C2)C=1C(OC)=O

Experimental Properties

  • Melting Point: >61°C (dec.)
  • Solubility: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

Benidipine 5-(1-Benzylpiperidin-3-yl) Security Information

  • Storage Condition:Hygroscopic, -20°C Freezer, Under inert atmosphere

Benidipine 5-(1-Benzylpiperidin-3-yl) Pricemore >>

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Benidipine 5-(1-Benzylpiperidin-3-yl) Related Literature

Additional information on Benidipine 5-(1-Benzylpiperidin-3-yl)

Benidipine 5-(1-Benzylpiperidin-3-yl) and Its Significance in Modern Pharmaceutical Research

Benidipine 5-(1-Benzylpiperidin-3-yl) is a compound with the CAS number 91599-75-6, which has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of calcium channel blockers, specifically designed to interact with L-type calcium channels, thereby modulating calcium influx into cells. The presence of the 1-Benzylpiperidin-3-yl moiety in its molecular framework contributes to its distinct pharmacological properties, making it a subject of extensive study in both academic and industrial settings.

The chemical structure of Benidipine 5-(1-Benzylpiperidin-3-yl) is characterized by a benzenoid ring substituted with a piperidine group at the 3-position, which is further benzylated at the 1-position. This structural configuration not only enhances its solubility and bioavailability but also influences its binding affinity to biological targets. The compound's ability to selectively block calcium channels has been extensively studied, particularly in the context of cardiovascular diseases, where it has shown promise in managing conditions such as hypertension and angina pectoris.

In recent years, there has been a surge in research focused on developing novel calcium channel blockers with improved efficacy and reduced side effects. Benidipine 5-(1-Benzylpiperidin-3-yl) has emerged as a promising candidate in this endeavor. Studies have demonstrated that this compound exhibits potent vasodilatory effects, which can lead to significant reductions in blood pressure without compromising cardiac function. This makes it an attractive option for patients who require long-term management of cardiovascular conditions.

One of the most compelling aspects of Benidipine 5-(1-Benzylpiperidin-3-yl) is its potential to address multiple therapeutic targets simultaneously. Unlike traditional calcium channel blockers that primarily focus on vascular smooth muscle relaxation, this compound has shown additional benefits in protecting against neurodegenerative diseases. Research indicates that the 1-Benzylpiperidin-3-yl group may interact with specific receptors in the brain, potentially mitigating neuronal damage caused by oxidative stress and inflammation. This dual-action profile positions Benidipine 5-(1-Benzylpiperidin-3-yl) as a multifaceted therapeutic agent with broad applications.

The pharmacokinetic properties of Benidipine 5-(1-Benzylpiperidin-3-yl) have also been thoroughly investigated. Its favorable pharmacokinetic profile includes a moderate half-life, which allows for once-daily dosing, and good oral bioavailability. These characteristics make it suitable for patient compliance and ease of administration. Furthermore, preliminary clinical trials have shown that this compound is well-tolerated, with minimal side effects reported. This safety profile is crucial for ensuring long-term therapeutic use and patient adherence.

In the realm of drug development, Benidipine 5-(1-Benzylpiperidin-3-yl) serves as a valuable scaffold for further derivatization and optimization. By modifying its chemical structure, researchers can explore new analogs with enhanced pharmacological properties or targeted delivery systems. The versatility of this compound's core structure allows for innovative approaches in drug design, fostering advancements in both preclinical and clinical research.

The integration of computational methods and high-throughput screening has accelerated the discovery process for compounds like Benidipine 5-(1-Benzylpiperidin-3-yl). Advanced computational models have been employed to predict the binding affinity and metabolic stability of potential drug candidates, reducing the time and cost associated with traditional trial-and-error methods. These technologies have enabled researchers to identify promising derivatives more efficiently, thereby expediting the development pipeline.

The role of Benidipine 5-(1-Benzylpiperidin-3-yl) in addressing global health challenges cannot be overstated. With an aging population and an increasing prevalence of chronic diseases, there is a growing need for effective therapeutic agents that can manage multiple conditions simultaneously. The multifaceted therapeutic potential of this compound aligns well with these demands, making it a cornerstone in modern pharmaceutical research.

As research continues to evolve, new applications for Benidipine 5-(1-Benzylpiperidin-3-yl) are likely to emerge. Ongoing studies are exploring its efficacy in treating not only cardiovascular diseases but also neurological disorders such as Alzheimer's disease and Parkinson's disease. The findings from these investigations could pave the way for novel treatment strategies that leverage the unique properties of this compound.

In conclusion, Benidipine 5-(1-Benzylpiperidin-3-yl), identified by its CAS number 91599-75-6, represents a significant advancement in pharmaceutical research due to its potent therapeutic effects and favorable pharmacokinetic profile. The presence of the 1-Benzylpiperidin-3-yl moiety enhances its interaction with biological targets, making it a versatile tool for addressing various health conditions. As ongoing research uncovers new applications and derivatives, this compound is poised to play an increasingly important role in shaping the future of medicine.

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